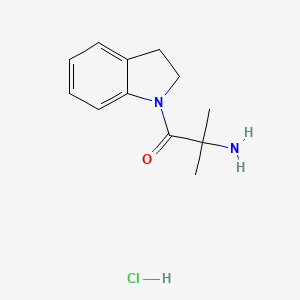
(1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride
Vue d'ensemble
Description
(1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride, also known as PPAH, is an organic compound that is widely used in scientific research. It is a synthetic amine derivative of phenylphenyl ethan-1-amine that has a hydrochloride group attached to it. PPAH is used in various scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.
Applications De Recherche Scientifique
(1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride is used in a variety of scientific research applications, including biochemical and physiological studies. It is often used in studies of the effects of neurotransmitters, hormones, and other biological molecules on the body. (1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride is also used as a tool to study the effects of drugs on the body, as well as to study the actions of enzymes and other proteins. Additionally, (1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride is used in laboratory experiments to study the properties of various compounds.
Mécanisme D'action
(1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride acts as an agonist at certain receptors in the body, specifically the serotonin 5-HT2A receptor. When (1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride binds to this receptor, it activates it and triggers a signal transduction pathway. This leads to the release of various neurotransmitters, such as serotonin and dopamine, which can have various effects on the body.
Biochemical and Physiological Effects
(1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the release of serotonin, which can lead to improved mood and decreased anxiety. It has also been shown to increase the release of dopamine, which can lead to improved cognition and focus. Additionally, (1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride can increase the release of norepinephrine, which can lead to improved alertness and energy.
Avantages Et Limitations Des Expériences En Laboratoire
(1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride is a useful tool for laboratory experiments due to its ability to act as an agonist at certain receptors. This makes it possible to study the effects of various compounds on the body. Additionally, (1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride is relatively easy to synthesize, making it a cost-effective tool for laboratory experiments. However, there are some limitations to using (1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride in laboratory experiments. For example, the effects of (1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride can vary depending on the concentration and duration of the exposure. Additionally, (1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride can interact with other compounds, which can affect the results of the experiment.
Orientations Futures
There are a number of potential future directions for the use of (1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride. For example, it could be used to study the effects of various drugs on the body, as well as to study the effects of different hormones and neurotransmitters. Additionally, (1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride could be used to study the effects of various environmental factors on the body. Finally, (1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride could be used to study the effects of various chemicals on the body, such as pesticides and food additives.
Propriétés
IUPAC Name |
(1S)-1-(4-phenylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13;/h2-11H,15H2,1H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATCFWMBDRASHY-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395374.png)









![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-ethanone hydrochloride](/img/structure/B1395392.png)
